molecular formula C12H17N B3279704 (1R,2S)-2-phenylcyclohexan-1-amine CAS No. 69743-67-5

(1R,2S)-2-phenylcyclohexan-1-amine

Cat. No.: B3279704
CAS No.: 69743-67-5
M. Wt: 175.27 g/mol
InChI Key: KLJIPLWGNJQJRM-NWDGAFQWSA-N
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Description

Significance of Chiral Amines in Modern Organic Chemistry

Chiral amines are organic compounds containing a nitrogen atom bonded to different groups, resulting in a non-superimposable mirror image. alfachemic.com These molecules are of paramount importance in modern organic chemistry, primarily due to their widespread presence in biologically active compounds and their utility as catalysts and resolving agents in asymmetric synthesis. alfachemic.comrsc.org The ability to selectively produce one enantiomer (one of the two mirror-image forms) of a chiral molecule is crucial, as different enantiomers can exhibit vastly different biological activities.

Primary chiral amines, in particular, are highly valuable building blocks for the synthesis of a multitude of pharmaceuticals and natural products. rsc.org They can also function as organocatalysts or as ligands for metal catalysts, facilitating a wide range of chemical transformations with high stereoselectivity. alfachemic.comrsc.org The development of efficient methods for the synthesis of enantiomerically pure amines remains a significant focus of chemical research. rsc.org

Overview of Cyclohexane-Derived Chiral Scaffolds

The cyclohexane (B81311) ring is a common structural motif in numerous natural products and synthetic compounds. nih.gov When functionalized with stereogenic centers, the cyclohexane framework provides a rigid and well-defined three-dimensional scaffold. This rigidity is advantageous in asymmetric synthesis, as it can effectively translate chiral information to a reacting molecule, thereby influencing the stereochemical outcome of a reaction.

Cyclohexane derivatives bearing multiple stereogenic centers are particularly sought after for the construction of complex molecular architectures. nih.govnih.gov The development of synthetic strategies to access these highly functionalized and stereochemically rich cyclohexane structures is an active area of research. nih.gov These scaffolds can be incorporated into chiral auxiliaries, ligands for asymmetric catalysis, or used as starting materials for the total synthesis of natural products.

Historical Context of (1R,2S)-2-phenylcyclohexan-1-amine Research Trajectories

The exploration of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, has been a key driver in the advancement of asymmetric synthesis. wikipedia.org The concept was pioneered by E.J. Corey in 1975. wikipedia.org Following this, J. K. Whitesell introduced trans-2-phenyl-1-cyclohexanol (B1200244) in 1985 as a more accessible alternative to existing chiral auxiliaries. wikipedia.org The synthesis and resolution of this and related compounds, such as this compound, have been a subject of study, with procedures for their preparation and resolution being refined over time. For instance, an Organic Syntheses procedure details a lipase-catalyzed kinetic resolution to obtain enantiomerically pure forms of trans-2-phenylcyclohexanol. orgsyn.org The development of such methodologies has been crucial in making these valuable chiral building blocks more readily available for synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJIPLWGNJQJRM-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r,2s 2 Phenylcyclohexan 1 Amine

Stereoselective Synthesis Strategies

The controlled synthesis of a specific stereoisomer is a cornerstone of modern organic chemistry. For (1R,2S)-2-phenylcyclohexan-1-amine, both diastereoselective and enantioselective methods have been explored to establish the desired relative and absolute stereochemistry.

Diastereoselective Approaches to this compound

Diastereoselective strategies aim to control the formation of one diastereomer over another. In the context of synthesizing this compound, this often involves the stereocontrolled transformation of a precursor that already contains one of the desired stereocenters.

One notable approach involves the diastereoselective reduction of a chiral imine or the corresponding ketone precursor. For instance, the reduction of a chiral α-aminoketone can proceed with high diastereoselectivity, influenced by the existing stereocenter. The choice of reducing agent and reaction conditions plays a critical role in maximizing the desired diastereomer.

A concise and novel approach for the synthesis of related (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes involves the dehydroxylation of corresponding (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ols. researchgate.net These precursors are prepared through the asymmetric induction in a Grignard reaction of optically active α-aminoketones, yielding the products in good yields and with high diastereoselectivity. researchgate.net The stereochemical outcome is often rationalized by models such as Cram's rule, where the incoming nucleophile attacks from the least hindered face of the carbonyl group, which is shielded by a five-membered cyclic transition state involving hydrogen bonding. researchgate.net

Enantioselective Routes to this compound Precursors

Enantioselective methods establish the absolute stereochemistry of the target molecule, often by using a chiral catalyst or auxiliary. A key precursor for this compound is trans-2-phenylcyclohexanol. The enantioselective synthesis of this alcohol has been a subject of significant research.

One successful method is the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate (B1199739). wikipedia.org The enzyme Pseudomonas fluorescens lipase (B570770) selectively hydrolyzes the ester bond of the (1R,2S)-enantiomer, allowing for the separation of the resulting (-)-(1R,2S)-trans-2-phenylcyclohexanol from the unreacted (+)-(1S,2R)-ester. wikipedia.org

Another powerful technique is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. wikipedia.org This reaction, using a chiral osmium catalyst, can produce the corresponding chiral diol with high enantiomeric excess. Subsequent selective reduction of the benzylic hydroxyl group with Raney nickel yields the desired enantiomer of trans-2-phenylcyclohexanol. wikipedia.org The conversion of the threo-alcohols to the erythro-isomers can be achieved through an SN2 reaction, which inverts the stereochemistry at one of the alcohol centers. researchgate.net

Classical Resolution Techniques for Enantiomeric Purity

Classical resolution remains a widely used and effective method for separating enantiomers from a racemic mixture. This approach relies on the formation of diastereomers that possess different physical properties, allowing for their separation.

Diastereomeric Salt Formation and Crystallization

The formation of diastereomeric salts is a common and powerful technique for resolving racemic amines. libretexts.org This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orgadvanceseng.com The resulting mixture of diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgnih.gov

For example, a racemic mixture of a chiral amine can be treated with an enantiomerically pure chiral acid like tartaric acid or mandelic acid. gavinpublishers.com The two resulting diastereomeric salts, (R-amine)-(R-acid) and (S-amine)-(R-acid), will have different physical properties, including solubility. libretexts.org By carefully choosing the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in solution. libretexts.orggavinpublishers.com After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

The efficiency of this process is influenced by factors such as the choice of resolving agent, the solvent system, and the temperature of crystallization. gavinpublishers.com In some cases, the use of a co-solvent or an additive can enhance the difference in solubility between the diastereomeric salts, leading to a more efficient resolution.

Resolving Agent Principle Key Factors
Chiral Acids (e.g., Tartaric Acid, Mandelic Acid)Forms diastereomeric salts with different solubilities.Solvent, Temperature, Molar ratio of resolving agent. nih.gov
(-)-QuinineCan be an efficient resolving agent for certain aminobisphosphinic acids. nih.govFormation of a less soluble diastereomeric salt.

Kinetic Resolution Methods

Kinetic resolution is a dynamic process that relies on the differential rates of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov This difference in reaction rates allows for the enrichment of one enantiomer over the other.

Enzymatic kinetic resolution is a particularly effective method. nih.gov For instance, lipases are commonly used to selectively acylate or deacylate one enantiomer of a racemic alcohol or amine. wikipedia.orgorgsyn.org In the case of preparing a precursor for this compound, the lipase-catalyzed hydrolysis of racemic trans-2-phenylcyclohexyl chloroacetate is a prime example. wikipedia.org The enzyme selectively hydrolyzes the ester of one enantiomer, leaving the other enantiomer unreacted. wikipedia.org

Non-enzymatic kinetic resolution methods have also been developed, often employing chiral catalysts. nih.gov These catalysts can selectively promote a reaction, such as acylation, for one enantiomer of a racemic mixture. ethz.ch The selectivity of these catalysts is crucial for achieving high enantiomeric excess in the resolved product.

Method Catalyst/Reagent Principle
Enzymatic HydrolysisLipase (e.g., Pseudomonas fluorescens)Selective hydrolysis of one enantiomer of an ester. wikipedia.org
Enzymatic AcylationLipase (e.g., Novozym 435® CALB)Selective acylation of one enantiomer of an amine or alcohol. mdpi.com
Non-enzymatic AcylationChiral N-heterocyclic carbene and chiral hydroxamic acid co-catalystSelective acylation of one enantiomer of a cyclic amine. ethz.ch

Chemoenzymatic Syntheses of this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov This approach often involves using an enzyme to perform a key stereoselective transformation within a multi-step chemical synthesis.

For the synthesis of this compound, a chemoenzymatic strategy could involve the enzymatic resolution of a key intermediate, such as an alcohol or an ester, as described in the kinetic resolution section. This enantiomerically enriched intermediate would then be converted to the final target amine through conventional chemical transformations.

For example, the enantiomerically pure (-)-(1R,2S)-trans-2-phenylcyclohexanol obtained from lipase-catalyzed resolution can be chemically converted to the corresponding amine with retention of stereochemistry. This might involve activation of the hydroxyl group followed by displacement with an azide (B81097) and subsequent reduction.

The power of chemoenzymatic synthesis lies in the ability to leverage the high stereoselectivity of enzymes for specific steps, while utilizing the versatility of chemical reactions for the remaining transformations. nih.gov This integrated approach can lead to highly efficient and practical syntheses of chiral compounds like this compound.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of enantiomerically pure compounds like this compound is a focal point in the pharmaceutical and chemical industries. The application of green chemistry principles to these synthetic routes is crucial for minimizing environmental impact, enhancing safety, and improving efficiency. Green chemistry, a framework established to guide chemists in designing more sustainable processes, is based on twelve core principles. The following sections explore the application of these principles to the synthesis of this compound and related chiral amines.

Catalysis

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. Catalysts are preferred as they are used in small amounts and can be recycled, which minimizes waste. In the synthesis of chiral amines, both biocatalysts and chemocatalysts play a significant role.

Biocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild conditions. nih.gov Enzymes such as transaminases (TAs), lipases, and amine dehydrogenases are increasingly employed. nih.govnih.gov For instance, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, a method that is both environmentally and economically attractive. nih.govresearchgate.net While a direct application of transaminases for this compound is not extensively documented in readily available literature, the synthesis of other chiral amines, such as (R)-1-phenylpropan-2-amine derivatives, has been successfully achieved with high conversion and enantiomeric excess using immobilized whole-cell biocatalysts with (R)-transaminase activity. researchgate.net

Lipase-catalyzed kinetic resolution is another established green method. For example, the kinetic resolution of (±)-trans-N,N-dialkyl-cyclohexane-1,2-diamines has been efficiently accomplished using lipase B from Candida antarctica. nih.gov This method allows for the separation of enantiomers with high enantiomeric excess (92-99%). nih.gov A similar approach has been used for the resolution of the related compound, trans-2-phenylcyclohexanol, a potential precursor, via its chloroacetate ester. orgsyn.org

Metal-based catalysts are also utilized in the asymmetric synthesis of 1,2-diamines. rsc.org Iridium(III)-catalyzed intermolecular C(sp³)–H amidation has been developed for the synthesis of chiral 1,2-diamines, offering a direct and atom-economical approach. researchgate.net

Use of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable raw materials. While the direct synthesis of this compound from renewable feedstocks is not yet a mainstream industrial process, research into the conversion of biomass into valuable chemical intermediates is a growing field. researchgate.net For instance, phenol (B47542) and its derivatives, which can be sourced from lignin, a component of lignocellulosic biomass, are being explored as renewable starting materials for the synthesis of cyclohexylamines. researchgate.net

Atom Economy

The second principle of green chemistry, atom economy, focuses on maximizing the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are designed to minimize the generation of byproducts. Catalytic asymmetric synthesis methods, such as the iridium-catalyzed C(sp³)–H amidation, are inherently more atom-economical as they directly form the desired C-N bond without the need for stoichiometric activating groups that would later be discarded. researchgate.net

Less Hazardous Chemical Syntheses and Safer Solvents and Auxiliaries

The third and fifth principles of green chemistry aim to reduce the use and generation of substances that are hazardous to human health and the environment. This includes the choice of solvents and reagents. The use of biocatalysts, such as transaminases and lipases, often allows for reactions to be carried out in aqueous media or with greener solvents like ethyl acetate (B1210297), reducing the reliance on volatile and toxic organic solvents. nih.govnih.gov For example, the lipase-catalyzed aminolysis for the resolution of diamines was effectively performed using ethyl acetate as both the solvent and acyl donor. nih.gov Microwave-assisted synthesis in aqueous media or solvent-free conditions is another green approach that can accelerate reactions and reduce the need for hazardous solvents. nih.govresearchgate.net

Design for Energy Efficiency

The sixth principle of green chemistry promotes conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions often proceed under mild conditions, typically at or near room temperature and atmospheric pressure, thereby aligning with this principle. nih.gov For instance, the optimal temperature for the transaminase-mediated synthesis of (1R)-(3-methylphenyl)ethan-1-amine was found to be around 45°C, which is significantly more energy-efficient than many traditional chemical syntheses that require high temperatures. researchgate.net

Reduce Derivatives

Real-time Analysis for Pollution Prevention

The eleventh principle of green chemistry emphasizes the importance of in-process monitoring to prevent the formation of hazardous substances. The use of analytical techniques such as HPLC and GC during the synthesis allows for real-time tracking of reaction progress and enantioselectivity, enabling better control over the process and minimizing the potential for runaway reactions or the formation of unwanted byproducts. researchgate.net

Inherently Safer Chemistry for Accident Prevention

Table of Research Findings on Green Synthetic Methodologies

Synthetic ApproachCatalyst/EnzymeSubstrate/PrecursorProductKey Green Principles AppliedReference
Kinetic ResolutionLipase B from Candida antarctica(±)-trans-N,N-dialkyl-cyclohexane-1,2-diaminesEnantiopure diamines and acetamidesCatalysis, Safer Solvents nih.gov
Asymmetric SynthesisImmobilized whole-cell (R)-transaminases1-phenylpropan-2-one derivatives(R)-phenylpropan-2-aminesCatalysis, Biocatalysis, High Atom Economy nih.govresearchgate.net
C(sp³)–H AmidationIridium(III) complexAlkenes and phthalimideEnantioenriched 1,2-diaminesCatalysis, High Atom Economy, Reduced Derivatives researchgate.net
Reductive AminationRaney NiResorcinol1,3-cyclohexanediamineUse of Renewable Feedstock Precursors researchgate.net
Kinetic ResolutionLipaseRacemic trans-2-phenylcyclohexyl chloroacetate(-)-(1R,2S)-trans-2-phenylcyclohexanolCatalysis, Biocatalysis orgsyn.org

Stereochemical Investigations of 1r,2s 2 Phenylcyclohexan 1 Amine

Conformational Analysis of the Cyclohexane (B81311) Ring in (1R,2S)-2-phenylcyclohexan-1-amine

The cyclohexane ring is not planar but exists in various conformations, with the chair conformation being the most stable. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For this compound, a trans-1,2-disubstituted cyclohexane, the conformational equilibrium between the two possible chair forms is of primary importance.

In the (1R,2S) configuration, the phenyl and amino groups are on opposite sides of the ring. This trans arrangement can exist in two principal chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are significant steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.

Experimental Spectroscopic Studies (e.g., Advanced NMR techniques for conformational elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the ring protons provide detailed information about their spatial relationships and, by extension, the conformation of the ring.

For this compound, the key NMR parameters to consider would be the coupling constants between the protons on C1 and C2 (H1 and H2) and the adjacent methylene (B1212753) protons. In a chair conformation, the coupling constant between two vicinal axial protons (J_ax,ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax,eq) or two equatorial protons (J_eq,eq) is much smaller (2-5 Hz).

In the more stable diequatorial conformer of this compound, both H1 and H2 would be in axial positions. Therefore, one would expect to observe large trans-diaxial couplings between H1 and its axial neighbor on C6, and between H2 and its axial neighbor on C3. The coupling between H1 and H2 (J_1,2) would also be a large diaxial coupling. The observation of these large coupling constants would provide strong evidence for the predominance of the diequatorial conformation.

ProtonHypothetical Chemical Shift (ppm)Hypothetical Coupling Constants (Hz)
H1 (CH-NH₂)3.10J(H1, H2) = 10.5 (ax,ax), J(H1, H6ax) = 11.0, J(H1, H6eq) = 4.2
H2 (CH-Ph)2.85J(H2, H1) = 10.5 (ax,ax), J(H2, H3ax) = 11.2, J(H2, H3eq) = 4.5
Phenyl-H7.20-7.40-
Cyclohexyl-CH₂1.20-1.90-

Advanced NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could further confirm the conformational preferences. For the diequatorial conformer, NOE correlations would be expected between the axial H1 and H2 protons and the other axial protons on the same side of the ring.

Computational Modeling of Conformational Preferences

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules. Quantum mechanical calculations can be used to determine the relative energies of different conformers and to predict their geometries and spectroscopic properties.

A detailed computational study on a closely related compound, the N-acetyl-N'-methylamide derivative of 1-amino-2-phenylcyclohexanecarboxylic acid (c₆Phe), provides valuable insights into the conformational behavior of the 1-amino-2-phenylcyclohexane system. nih.gov For the trans-isomer of this derivative, calculations at the B3LYP/6-31+G(d,p) level of theory show a strong preference for the diequatorial conformation of the amino and phenyl substituents. nih.govnih.gov

Extrapolating from these findings, it is highly probable that this compound also predominantly exists in the diequatorial conformation. The energy difference between the diequatorial and diaxial conformers can be estimated computationally. The diaxial conformer would be significantly destabilized by 1,3-diaxial interactions involving the bulky phenyl and amino groups.

The table below, based on the study of the related c₆Phe, illustrates the expected relative energies for the conformers of this compound.

ConformerSubstituent OrientationsCalculated Relative Energy (kcal/mol)
Chair 1 (major)Phenyl (eq), Amino (eq)0.0
Chair 2 (minor)Phenyl (ax), Amino (ax)> 5.0

Chiroptical Properties and Their Origins

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) Spectroscopy Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemistry of a molecule, particularly in the vicinity of chromophores.

In this compound, the phenyl group acts as the primary chromophore. The electronic transitions of the benzene (B151609) ring (typically around 260 nm) are expected to give rise to CD signals. The sign and intensity of these Cotton effects are highly sensitive to the chiral environment, which is determined by the absolute configuration and the conformation of the molecule. For the (1R,2S) enantiomer, a specific CD spectrum with characteristic positive or negative bands would be expected. The opposite enantiomer, (1S,2R)-2-phenylcyclohexan-1-amine, would exhibit a mirror-image CD spectrum.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance with the wavelength of light. An ORD curve is a plot of specific rotation versus wavelength. The shape of the ORD curve, particularly in the region of an absorption band (a Cotton effect), is characteristic of the stereochemistry of the molecule.

For this compound, the ORD curve would be expected to show a complex pattern, especially around the absorption maximum of the phenyl chromophore. A positive or negative Cotton effect in the ORD spectrum would be indicative of the absolute configuration.

Absolute Configuration Determination and Verification Methods

The definitive assignment of the absolute configuration of a chiral molecule is crucial. While classical methods like chemical correlation to a known standard can be used, modern spectroscopic techniques offer powerful alternatives.

For this compound, Vibrational Circular Dichroism (VCD) spectroscopy would be a particularly effective method for determining its absolute configuration. nih.govnih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. biotools.usbyopera.com

Reactivity and Reaction Mechanisms of 1r,2s 2 Phenylcyclohexan 1 Amine

Amine-Centered Reactions

The primary amine group is the most reactive functional group in the molecule, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom's lone pair makes the amine group a potent nucleophile, readily attacking electron-deficient centers. This reactivity is fundamental to its use in forming a wide array of derivatives, most commonly through acylation and alkylation reactions.

Acylation: (1R,2S)-2-phenylcyclohexan-1-amine reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is typically rapid and proceeds under standard conditions, often with the addition of a non-nucleophilic base to neutralize the acid byproduct. The formation of these amide derivatives is crucial, for instance, when the amine is employed as a chiral auxiliary in asymmetric synthesis. The resulting amide's structure can influence the stereochemical course of subsequent reactions on the attached acyl group.

Alkylation: The amine can also undergo nucleophilic substitution with alkyl halides. However, direct alkylation can be challenging to control. The initial reaction forms a secondary amine, which is often more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is a more controlled and preferred method, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

While specific kinetic and yield data for the acylation and alkylation of this compound are not extensively reported in publicly accessible literature, the general reactivity pattern is well-established for primary amines.

Table 1: Representative Nucleophilic Reactions of the Amine Group

Reaction TypeElectrophile ExampleProduct TypeGeneral Conditions
Acylation Acetyl ChlorideN-((1R,2S)-2-phenylcyclohexyl)acetamideAprotic solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N)
Sulfonylation Tosyl ChlorideN-((1R,2S)-2-phenylcyclohexyl)-4-methylbenzenesulfonamidePyridine or other base
Reductive Amination AcetoneN-isopropyl-(1R,2S)-2-phenylcyclohexan-1-amineFormation of imine followed by reduction (e.g., NaBH₃CN)

Electrophilic Transformations at the Nitrogen Center

Reactions where the nitrogen atom acts as an electrophile are significantly less common for a primary amine like this compound. Such transformations typically require prior conversion of the amine into a group with a better leaving group, effectively making the nitrogen center electron-deficient. For instance, conversion to an N-haloamine or reaction with an oxaziridine (B8769555) could theoretically enable the nitrogen to react with a potent nucleophile (e.g., a carbanion) in an electrophilic amination process. However, specific studies detailing these types of electrophilic transformations for this compound are not documented in the reviewed literature.

Cyclohexane (B81311) Ring Reactivity and Stereochemical Outcome

The cyclohexane ring is a saturated carbocyclic system, generally less reactive than the amine or phenyl groups. Functionalization typically requires harsh conditions or specialized catalytic systems, often involving C-H activation.

Reactions Involving C-H Activation (if applicable)

Direct functionalization of the C-H bonds of the cyclohexane ring is a modern synthetic challenge. Such reactions are often achieved using transition metal catalysis, where a directing group guides the catalyst to a specific C-H bond. The amine functionality (or a derivative thereof) in this compound can serve as such a directing group.

Research has demonstrated the feasibility of template-directed remote C-H activation for related cyclic amine structures. nih.gov In this approach, a removable template is attached to the amine's nitrogen atom, which then positions a palladium catalyst to selectively functionalize a meta-C-H bond on the phenyl ring. While this specific methodology was demonstrated on 2-phenylpyrrolidine (B85683) and 2-phenylpiperidine, the underlying principle could potentially be applied to this compound. nih.gov Such a strategy could enable functionalization of the cyclohexane ring at positions that are sterically accessible to the catalyst complex, though direct experimental evidence for this substrate remains to be published.

Regioselective and Stereoselective Functionalization of the Ring

Beyond C-H activation, the functionalization of the cyclohexane ring is not common without activating groups. One related transformation involves the dehydrogenation of cyclohexanone (B45756) derivatives in the presence of amines to form N-functionalized 2-aminophenols. nih.gov This process, while starting from a ketone rather than the amine itself, illustrates a transformation of the cyclohexane core into an aromatic system. nih.gov The regioselectivity is driven by the initial condensation of the amine with the ketone and subsequent aromatization.

For this compound, any direct functionalization of the ring would be heavily influenced by the existing stereochemistry. The bulky phenyl and amino groups would sterically hinder certain positions, leading to a high degree of regioselectivity and stereoselectivity in any successful transformation.

Phenyl Group Transformations

The phenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity of this substitution are controlled by the existing cyclohexylamino substituent.

The amino group, even when attached to a cyclohexane ring, is a powerful activating group and an ortho, para-director. uci.edu This is due to the nitrogen's lone pair, which can be donated into the aromatic π-system through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack of the electrophile. This stabilization is most effective when the electrophile adds to the positions ortho or para to the point of attachment. Consequently, electrophilic substitution on this compound is expected to yield predominantly ortho- and para-substituted products. The steric bulk of the cyclohexyl moiety might influence the ratio of ortho to para products, favoring the less hindered para position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophile (Source)Expected Major Product(s)Directing Influence
Nitration NO₂⁺ (from HNO₃/H₂SO₄)(1R,2S)-2-(4-nitrophenyl)cyclohexan-1-amineortho, para-directing, activating
Halogenation Br⁺ (from Br₂/FeBr₃)(1R,2S)-2-(4-bromophenyl)cyclohexan-1-amineortho, para-directing, activating
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃)(1R,2S)-2-(4-acylphenyl)cyclohexan-1-amineortho, para-directing, activating

It is important to note that under the strongly acidic conditions required for some of these reactions (e.g., nitration), the basic amine group will be protonated to form an ammonium salt (-NH₃⁺). The ammonium group is a strongly deactivating, meta-directing group. This can complicate the reaction, potentially leading to a mixture of products or requiring the use of a protecting group on the amine to ensure the desired ortho, para selectivity.

Electrophilic Aromatic Substitution Patterns

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The substitution pattern is directed by the combined electronic effects of the amino and cyclohexyl substituents. The amino group (-NH2) is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of its lone pair of electrons into the benzene (B151609) ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles.

The cyclohexyl group, being an alkyl substituent, is a weak activating group and also an ortho, para-director through a +I (inductive) effect, donating electron density through the sigma bond framework. When both groups are considered, their directing effects are synergistic. However, the powerful activating and directing effect of the amino group is expected to dominate.

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is predicted to predominantly substitute at the para position relative to the cyclohexyl substituent. While the ortho positions are also activated, substitution at these sites is likely to be sterically hindered by the bulky cyclohexyl group. The meta position is the least favored site for substitution.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

PositionActivating/Deactivating GroupDirecting EffectPredicted Outcome
ortho-NH2 (strong activator), -Cyclohexyl (weak activator)ortho, paraMinor product (due to steric hindrance)
meta--Negligible product
para-NH2 (strong activator), -Cyclohexyl (weak activator)ortho, paraMajor product

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium salt (-NH3+). This group is strongly deactivating and a meta-director due to its strong -I effect. In such cases, the electrophilic substitution would be significantly slower and would be directed to the meta position.

Palladium-Catalyzed Coupling Reactions

While specific examples of this compound as a ligand in palladium-catalyzed coupling reactions are not prevalent in the surveyed literature, chiral amines, in general, are crucial components in asymmetric catalysis. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

This compound possesses the necessary structural features to act as a chiral ligand. The nitrogen atom can coordinate to the palladium center, and the inherent chirality of the molecule can induce enantioselectivity in the products of the coupling reaction. For instance, in Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, chiral phosphine (B1218219) ligands are often employed in conjunction with an amine substrate. nih.gov It is conceivable that chiral amines like this compound could either act as the nucleophilic coupling partner or be incorporated into the ligand structure to influence the stereochemical outcome of the reaction.

The effectiveness of such a chiral amine as a ligand would depend on several factors, including its binding affinity to the palladium catalyst, the steric environment it creates around the metal center, and its stability under the reaction conditions. Further research is required to explore the potential of this compound and its derivatives as ligands in palladium-catalyzed cross-coupling reactions.

Mechanistic Studies of this compound Involved Reactions

Detailed mechanistic studies are essential to understand and optimize reactions involving this compound. Techniques such as kinetic isotope effect studies and spectroscopic monitoring can provide invaluable insights into reaction pathways and transition state structures.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

While no specific KIE studies have been reported for reactions directly involving this compound, such studies would be highly informative. For example, in a hypothetical palladium-catalyzed C-H activation reaction at the phenyl ring, a primary KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-limiting step. The magnitude of the KIE can provide further details about the transition state geometry.

In the context of palladium-catalyzed amination reactions where the amine acts as a nucleophile, secondary KIEs could be measured by isotopic labeling of the amine itself. The absence of a significant KIE would suggest that the N-H bond cleavage is not involved in the rate-determining step.

Hypothetical KIE Study in a C-H Arylation Reaction:

Reaction StepIsotopic Labeling PositionExpected KIE (kH/kD)Mechanistic Implication
C-H bond cleavagePhenyl ring C-H> 1 (Primary KIE)C-H bond is broken in the rate-determining step.
Nucleophilic attackAmine N-H≈ 1 (Secondary KIE)N-H bond cleavage is not rate-determining.

Reaction Pathway Elucidation via Spectroscopic Monitoring

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time. These methods allow for the identification of reactants, products, and, crucially, any transient intermediates that may be formed during the reaction.

For reactions involving this compound, in-situ NMR could be used to track the disappearance of starting material signals and the appearance of product signals, providing kinetic data. Furthermore, the detection of signals corresponding to reaction intermediates, such as a palladium-ligand complex or a sigma-complex in electrophilic aromatic substitution, would provide direct evidence for the proposed reaction pathway.

Similarly, in-situ IR spectroscopy can monitor changes in vibrational frequencies associated with specific functional groups. For instance, in a reaction where the amino group of this compound is transformed, changes in the N-H stretching frequencies could be followed to understand the timing of bond-breaking and bond-forming events.

While the current body of scientific literature lacks specific examples of such studies on this compound, the application of these powerful analytical techniques would be a logical next step in comprehensively understanding its reactivity and mechanistic intricacies.

Derivatization and Analogue Synthesis of 1r,2s 2 Phenylcyclohexan 1 Amine

Synthesis of N-Substituted (1R,2S)-2-phenylcyclohexan-1-amine Derivatives

The primary amine group of this compound is a key site for synthetic modification, allowing for the introduction of a wide variety of substituents. This has been extensively exploited to generate libraries of derivatives with tailored properties.

Amides: The formation of amides from this compound is a fundamental transformation, typically achieved by reacting the amine with an activated carboxylic acid derivative. libretexts.orgethz.ch Common activating agents include acid chlorides, acid anhydrides, and various coupling reagents. libretexts.orgrsc.org For instance, the reaction with acyl chlorides in the presence of a base to neutralize the HCl byproduct is a standard procedure. libretexts.org One-pot methods using thionyl chloride to activate the carboxylic acid in situ have also been developed for efficient amide synthesis. rsc.org The reactivity of the amine allows for the formation of a stable amide bond under relatively mild conditions.

Ureas: The synthesis of urea (B33335) derivatives of this compound can be accomplished through several established methods. A common approach involves the reaction of the amine with an isocyanate. mdpi.com For the creation of monosubstituted ureas, a two-step method using a reagent like 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis offers a versatile route. bioorganic-chemistry.com This method is effective for a range of amines, including those with steric hindrance. bioorganic-chemistry.com The synthesis of unsymmetrical ureas can also be achieved by coupling amides and amines using a hypervalent iodine reagent, such as PhI(OAc)2, which avoids the need for metal catalysts. mdpi.com

Thioureas: Thiourea (B124793) derivatives are accessible through the reaction of this compound with isothiocyanates. nih.gov This reaction is analogous to urea formation and provides a straightforward route to N-substituted thioureas. Alternative methods include the condensation of the amine with carbon disulfide, particularly for symmetrical derivatives, or the use of carbamoyl (B1232498) isothiocyanates. organic-chemistry.org Continuous-flow synthesis has emerged as a modern technique for thiourea production, reacting isocyanides, amines, and sulfur under controlled conditions. nih.gov

Table 1: Synthesis of N-Substituted Derivatives

Derivative TypeGeneral MethodReagents
AmidesAcylationAcid chlorides, Anhydrides, Coupling agents libretexts.orgethz.chrsc.org
UreasReaction with isocyanatesIsocyanates, Carbamates mdpi.combioorganic-chemistry.com
ThioureasReaction with isothiocyanatesIsothiocyanates, Carbon disulfide nih.govorganic-chemistry.org

Sulfonamides: The synthesis of sulfonamides from this compound typically involves its reaction with a sulfonyl chloride in the presence of a base. researchgate.net This is the conventional method for forming the sulfonamide linkage. researchgate.net More recent, one-pot procedures have been developed that bypass the need for pre-functionalized starting materials. For example, a copper-catalyzed method allows for the direct synthesis of sulfonamides from aromatic carboxylic acids and amines. princeton.edu Another approach involves the iodine-catalyzed oxidative amination of sodium sulfinates. researchgate.net

Phosphoramides: Phosphoramidates can be synthesized by reacting this compound with a suitable phosphorylating agent. One common method involves the use of phosphoryl chlorides. Other synthetic routes include the iodine-mediated dehydrogenative cross-coupling of a diethyl H-phosphonate with the amine. nih.gov Two-step processes involving the generation of organic azides have also been reported for phosphoramide (B1221513) synthesis. nih.gov

Introduction of Functional Groups on the Phenyl Moiety

Modification of the phenyl ring of this compound allows for the fine-tuning of its electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the cyclohexyl and amino groups must be considered. A patent describes the synthesis of derivatives where the phenyl ring is substituted, for example, with a fluorine atom at the para-position. google.com This suggests that functionalization of the aromatic ring is a viable strategy for creating analogues.

Modifications of the Cyclohexane (B81311) Ring System

Altering the cyclohexane ring of this compound offers another avenue for creating structural diversity. Synthetic strategies can involve the introduction of substituents or the alteration of the ring's stereochemistry. For example, a dehydrogenative approach has been developed to synthesize N-functionalized 2-aminophenols from cyclohexanones and amines, which could potentially be adapted to modify the cyclohexane ring of the target compound. nih.gov The synthesis of fluorinated cyclohexane derivatives has also been explored, demonstrating that it is possible to introduce multiple fluorine atoms onto the ring system, which can significantly alter the molecule's properties. beilstein-journals.org Another patent details the synthesis of various substituted 4-aminocyclohexane derivatives, indicating that modifications at different positions on the cyclohexane ring are synthetically accessible. google.com

Chiral Auxiliary Precursors Derived from this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org this compound and its derivatives are well-suited for this role due to their rigid chiral scaffold. For example, (S)-1-phenylethylamine, a related chiral amine, has been used extensively as a chiral auxiliary in a variety of asymmetric syntheses, including aldol (B89426) reactions and the synthesis of chiral carboxylic compounds. mdpi.comrsc.org The principles demonstrated with these related compounds can be extended to derivatives of this compound. The amine can be converted into amides or imines, which then direct the stereoselective addition of nucleophiles to the substrate. After the desired transformation, the auxiliary can be cleaved and recovered.

Ligand Scaffolds Based on this compound Structure

The vicinal diamine motif of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. By derivatizing the amine groups, bidentate and multidentate ligands can be prepared. For instance, N,N'-disubstituted derivatives of the related (1R,2R)-1,2-diaminocyclohexane are used to create chiral ligands for transition metal catalysts. researchgate.net These ligands have been shown to be effective in a variety of asymmetric reactions, including nitroaldol reactions. researchgate.net The synthesis of these ligands often involves the N-alkylation or N-arylation of the diamine. The rigid cyclohexane backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Applications of 1r,2s 2 Phenylcyclohexan 1 Amine in Asymmetric Catalysis

Organocatalytic Roles of (1R,2S)-2-phenylcyclohexan-1-amine

The primary amine functionality of this compound allows it to participate directly in organocatalytic cycles, primarily through the formation of enamine and iminium ion intermediates. These modes of activation are central to a wide array of asymmetric transformations. Chiral primary amines, in general, have been established as powerful catalysts in asymmetric synthesis, offering a versatile and often superior alternative to secondary amine catalysts.

Enamine Catalysis

Enamine catalysis involves the reaction of a chiral primary or secondary amine with a carbonyl compound to form a nucleophilic enamine intermediate. This activation strategy allows for the enantioselective functionalization of aldehydes and ketones at the α-position. While direct research on this compound in this specific role is not extensively documented, the principles of enamine catalysis using chiral primary amines are well-established. For instance, primary amine catalysts derived from chiral scaffolds like trans-1,2-diaminocyclohexane have been successfully employed in various enamine-mediated reactions. These catalysts effectively control the stereochemical outcome of reactions such as the Michael addition of aldehydes to nitroolefins and the α-alkylation of aldehydes. The steric and electronic properties of the chiral amine are crucial in dictating the facial selectivity of the enamine's attack on the electrophile.

Iminium Catalysis

In iminium catalysis, the chiral primary amine condenses with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it towards nucleophilic attack. This strategy is widely used in enantioselective conjugate additions, Diels-Alder reactions, and Friedel-Crafts alkylations. Primary amine-based organocatalysts have been shown to be highly effective in promoting these transformations with excellent stereocontrol. youtube.com The design of the catalyst, including the nature of the chiral backbone, is critical for achieving high enantioselectivity. The concept of using chiral primary amines to generate iminium ions for asymmetric catalysis has been a significant advancement in the field. youtube.com

Metal-Ligand Complexes Incorporating this compound Derivatives

The this compound scaffold serves as a valuable precursor for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. The amine group provides a convenient handle for derivatization, allowing for the introduction of various coordinating moieties to create bidentate, tridentate, or even tetradentate ligands.

Asymmetric Hydrogenation Ligands

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. The success of this reaction heavily relies on the design of the chiral ligand that coordinates to the metal center, typically rhodium, ruthenium, or iridium. Derivatives of chiral 1,2-diamines, such as the widely used trans-1,2-diaminocyclohexane, have been extensively developed into highly effective ligands for this purpose. For example, tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in the manganese-catalyzed asymmetric hydrogenation of ketones, affording good activity and enantioselectivity. nih.govrsc.org These ligands create a well-defined chiral pocket around the metal center, which effectively differentiates between the two enantiotopic faces of the prochiral substrate.

While specific data for ligands derived directly from this compound in asymmetric hydrogenation is limited in publicly available research, the principles established with analogous structures suggest its potential. The synthesis of such ligands would typically involve N-functionalization of the amine to introduce a second coordinating group, such as a phosphine (B1218219), another amine, or a hydroxyl group.

Table 1: Examples of Asymmetric Hydrogenation of Ketones using Chiral Ligands Derived from 1,2-Diaminocyclohexane Scaffolds

SubstrateCatalyst SystemProduct Enantiomeric Excess (ee)Reference
AcetophenoneMn(I) complex with (R,R)-1,2-diaminocyclohexane-based PNNP ligandup to 85% nih.govrsc.org
Various Acetophenone DerivativesMn(I) complex with (R,R)-1,2-diaminocyclohexane-based PNNP ligandGood enantioselectivity nih.govrsc.org

Ligands for Enantioselective Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands play a crucial role in controlling the stereochemistry of these transformations. Derivatives of chiral diamines are frequently employed in a variety of C-C bond-forming reactions, including allylic alkylations, conjugate additions, and cross-coupling reactions. For example, ligands derived from trans-1,2-diaminocyclohexane have been utilized in the copper-catalyzed conjugate addition of organometallic reagents to enones.

The this compound framework, with its defined stereochemistry, offers a promising platform for the development of new ligands for such reactions. The phenyl group can provide additional steric bulk and potential for π-stacking interactions, which can influence the organization of the transition state and enhance enantioselectivity.

Ligands in Asymmetric Oxidation and Reduction Reactions

Beyond hydrogenation, chiral ligands derived from amine scaffolds are instrumental in a range of asymmetric oxidation and reduction reactions. A prominent example is the Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex derived from a chiral 1,2-diamine to achieve highly enantioselective epoxidation of unfunctionalized olefins. The synthesis of the Jacobsen catalyst often starts from the resolution of a mixture of cis and trans 1,2-diaminocyclohexane isomers. wisc.edu

Furthermore, chiral ligands are employed in transfer hydrogenation reactions, where an alcohol serves as the hydrogen source. Ruthenium complexes with chiral diamine ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of ketones. The bifunctional nature of these catalysts, where both the metal and the ligand participate in the catalytic cycle, is often key to their success.

Advanced Characterization Methodologies for 1r,2s 2 Phenylcyclohexan 1 Amine and Its Derivatives

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules. This technique provides an atomic-level, three-dimensional map of a crystalline compound, allowing for the unequivocal assignment of the (R) and (S) configurations at all stereocenters.

In the context of (1R,2S)-2-phenylcyclohexan-1-amine derivatives, single-crystal X-ray diffraction analysis reveals the precise spatial arrangement of the phenyl and amine groups relative to the cyclohexyl ring. This information is crucial for understanding the molecule's interactions with its environment, such as binding to a biological target or participating in a stereoselective reaction. For instance, in a study of a derivative, the absolute configuration was determined to be S, which in turn confirmed the R-configuration of its enantiomer. nih.gov The crystal structure elucidates bond lengths, bond angles, and torsional angles, which define the molecule's preferred conformation in the crystalline state. This conformational information is vital for computational modeling and for correlating structure with observed chemical and physical properties.

Key crystallographic data obtained from such an analysis provides a wealth of information for researchers.

Table 1: Example Crystallographic Data for a Chiral Amine Derivative

Parameter Value
Molecular Formula C₂₆H₃₀ClN₃O₉
Molecular Weight ( g/mol ) 563.98
Crystal System Monoclinic
Space Group P2₁
a (Å) 15.7212(3)
b (Å) 5.65480(10)
c (Å) 31.4047(5)
β (°) 93.1580(10)
Volume (ų) 2787.65(9)
Z 4
Temperature (K) 150.00(10)

This table presents example data for a derivative of a chiral amine, illustrating the detailed structural information obtainable from X-ray crystallography. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring (excluding basic identification)

High-resolution mass spectrometry (HRMS) is a powerful tool for real-time monitoring of chemical reactions, offering insights beyond simple product identification. In the synthesis of this compound derivatives, HRMS can be employed to track the consumption of reactants, the formation of intermediates, and the appearance of the final product with high mass accuracy. This allows for the precise determination of elemental compositions and the differentiation of species with very similar masses.

Recent advancements have seen the coupling of HRMS with microfluidic systems and segmented flow analysis, enabling high-throughput reaction screening and optimization. nih.gov For instance, a nanoelectrospray ionization-mass spectrometry platform can rapidly analyze the output of photochemical reactions, providing immediate feedback on reaction efficiency and byproduct formation. nih.gov This approach accelerates the discovery of optimal reaction conditions for the synthesis of complex molecules. nih.gov The ability to monitor reactions in real-time helps in understanding reaction kinetics and mechanisms, leading to improved yields and purity of the desired chiral amine derivatives.

Table 2: Application of HRMS in Reaction Monitoring

Application Technique Information Gained
High-Throughput Experimentation Segmented Flow Nano-ESI-MS Rapid optimization of reaction conditions, library diversification for drug discovery. nih.gov
Late-Stage Functionalization Segmented Flow MS Evaluation of structure-activity relationships of synthesized analogs. nih.gov

Advanced Chiral Chromatography Techniques (HPLC, GC) for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds. Advanced chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), provides robust and reliable methods for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the enantioseparation of non-volatile and thermally labile compounds like this compound and its derivatives. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. researchgate.netmdpi.com

Method development often involves screening different mobile phases and additives to achieve optimal separation. For primary amines, the addition of acidic and basic modifiers to the mobile phase can significantly improve peak shape and resolution. chromatographyonline.comchromatographyonline.com For example, a combination of trifluoroacetic acid and triethylamine (B128534) in the mobile phase has been shown to enhance selectivity and produce sharp peaks for chiral amine separations. chromatographyonline.comchromatographyonline.com Supercritical fluid chromatography (SFC), a variation of HPLC, has also emerged as a powerful alternative, often providing faster separations with improved efficiency. researchgate.net

Chiral Gas Chromatography (GC):

For volatile derivatives of this compound, chiral GC is an excellent method for determining enantiomeric excess. wiley.com The analytes are often derivatized, for instance, with trifluoroacetyl groups, to improve their volatility and chromatographic behavior. wiley.com The separation occurs on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. wiley.comgcms.cz

The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that influence the separation. wiley.com By analyzing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100. libretexts.org

Table 3: Comparison of Chiral HPLC and GC for Enantiomeric Excess Determination

Technique Stationary Phase Examples Mobile/Carrier Phase Examples Derivatization Key Considerations
Chiral HPLC Polysaccharide-based (Cellulose, Amylose), Cyclofructan-based researchgate.netresearchgate.net Hexane/Ethanol, Acetonitrile/Methanol with additives (e.g., TFA, TEA) chromatographyonline.comchromatographyonline.com Often not required Broad applicability, optimization of mobile phase is crucial. sigmaaldrich.com

| Chiral GC | Cyclodextrin derivatives (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) wiley.com | Hydrogen, Helium wiley.com | Often required to increase volatility (e.g., trifluoroacetylation). wiley.com | High resolution, suitable for volatile and thermally stable compounds. gcms.cz |

Computational and Theoretical Studies of 1r,2s 2 Phenylcyclohexan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. From a DFT calculation, various properties can be derived that describe the molecule's stability, reactivity, and electronic characteristics.

For (1R,2S)-2-phenylcyclohexan-1-amine, DFT calculations can determine its optimized three-dimensional geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations often reveal the preferred conformation of the cyclohexyl ring (typically a chair conformation) and the relative orientations of the phenyl and amine substituents (equatorial or axial).

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. Reactivity descriptors, such as electrostatic potential maps, can visualize electron-rich regions (like the nitrogen lone pair of the amine group), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

In studies of similar 1-phenylcyclohexylamine (B1663984) analogues, DFT has been employed to generate quantum chemical descriptors for Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These descriptors can include orbital energies, dipole moment, and atomic charges, which are then correlated with observed activities. For example, the interaction of phenylcyclohexylamine derivatives with the N-methyl-D-aspartate receptor (NMDAR) has been explored using DFT to understand how electronic properties influence biological activity. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Chiral Phenylcyclohexylamine (Note: This table is illustrative and does not represent experimentally verified data for this compound, but shows typical data obtained from DFT calculations.)

Property Value Unit
Total Energy -560.123 Hartrees
HOMO Energy -0.215 Hartrees
LUMO Energy 0.045 Hartrees
HOMO-LUMO Gap 0.260 Hartrees

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding how a molecule like this compound interacts with its environment, such as solvent molecules, reactants, or a chiral stationary phase in chromatography. researchgate.net

An MD simulation for this compound would involve placing the molecule in a simulation box, often with solvent molecules, and then calculating the forces between all atoms to simulate their motion. These simulations can reveal:

Solvation Effects: How solvent molecules arrange around the chiral amine and how this affects its conformation and reactivity.

Intermolecular Interactions: The nature and duration of non-covalent interactions, such as hydrogen bonds between the amine group and other molecules, or π-π stacking interactions involving the phenyl ring.

Chiral Recognition: MD simulations are instrumental in understanding the mechanisms of chiral recognition. nsf.govnih.gov For instance, by simulating the interaction of both enantiomers of a chiral analyte with a chiral selector like this compound, one can analyze the differences in binding energies and interaction patterns that lead to enantioseparation. researchgate.net The simulation can quantify the stability of the transient diastereomeric complexes formed.

While specific MD studies on this compound are scarce, the methodology is well-established for studying chiral systems. For example, simulations have been used to investigate the chiral recognition of drugs by polysaccharide-based chiral stationary phases, providing insights into the crucial hydrogen bonding and steric interactions that govern separation. researchgate.net

Table 2: Illustrative Intermolecular Interaction Data from a Molecular Dynamics Simulation (Note: This table is hypothetical and illustrates the type of data that can be extracted from MD simulations to analyze chiral interactions.)

Interaction Type Enantiomer Average Distance (Å) Occupancy (%)
H-Bond (Amine N-H...Selector O) (R)-Analyte 2.8 75%
H-Bond (Amine N-H...Selector O) (S)-Analyte 3.1 40%
π-π Stacking (Phenyl...Selector) (R)-Analyte 3.5 60%

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, including DFT, are essential for investigating the mechanisms of chemical reactions. When this compound is used as an organocatalyst, these studies can map out the entire reaction pathway, identifying key intermediates and transition states. nih.gov

Such a study would typically involve:

Locating Stationary Points: Calculating the structures and energies of the reactants, products, any intermediates, and the transition states that connect them.

Calculating Activation Energies: The energy difference between the reactants and a transition state determines the activation energy of that step, which is crucial for understanding the reaction rate.

Elucidating the Origin of Stereoselectivity: In asymmetric catalysis, the key is to understand why one stereoisomeric product is formed preferentially. By calculating the activation energies for the pathways leading to the different stereoisomers, researchers can determine which pathway is energetically favored. The analysis of the transition state structures can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds) that stabilize one transition state over the other. nih.gov

Computational studies on organocatalysis have shown that the stereochemical outcome is often governed by subtle electronic and steric interactions between the catalyst and the substrates in the transition state. nih.gov For a catalyst like this compound, theoretical studies could model its role in reactions like Michael additions or aldol (B89426) reactions to explain how its specific chirality is transferred to the products.

Structure-Activity Relationship (SAR) Studies in a Theoretical Context (excluding biological activity)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its activity. While often used in drug discovery, the principles are also applied in catalysis to understand how modifying a catalyst's structure affects its efficiency and selectivity.

In a theoretical context for this compound, SAR studies would explore how systematic changes to its structure influence its catalytic performance. This is typically a non-biological application. For example, one could computationally investigate a series of analogues with different substituents on the phenyl ring or modifications to the cyclohexyl backbone.

The process would involve:

Generating a Library of Analogues: Creating a set of related molecules in silico.

Calculating Descriptors: Using methods like DFT to calculate various electronic and steric descriptors for each analogue (e.g., Hammett parameters, atomic charges, steric bulk parameters).

Correlating Descriptors with Activity: Building a mathematical model that relates these descriptors to a measure of catalytic activity, such as enantiomeric excess (ee) or reaction rate.

Such QSAR models can predict the performance of new, unsynthesized catalyst candidates, thereby guiding experimental efforts toward more effective catalysts. rsc.org Studies on other chiral catalysts have successfully used this approach to rationalize and predict enantioselectivity based on the electronic and steric properties of the catalyst framework.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of environmentally friendly and efficient synthetic processes is a paramount goal in modern chemistry. nih.gov Future research concerning (1R,2S)-2-phenylcyclohexan-1-amine is increasingly focused on green and sustainable methodologies that reduce waste and energy consumption. researchgate.net

Biocatalytic and Chemoenzymatic Approaches: Enzyme cascades are a powerful tool for developing cost-effective and environmentally sound manufacturing processes for pharmaceuticals. nih.gov Biocatalysis, utilizing enzymes such as transaminases, imine reductases, and amine dehydrogenases, offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.govmdpi.com These enzymatic methods operate under mild conditions and can lead to the production of chiral amines with high enantiomeric purity. rsc.orgrsc.org Research is exploring the use of ω-transaminases for the asymmetric amination of ketones, which can produce chiral primary amines efficiently. acs.org Combining biocatalysts with chemical catalysts in chemoenzymatic cascades is another promising area, although it requires careful optimization to ensure compatibility between the different catalytic systems. acs.orgnih.gov

Mechanochemistry: Mechanochemistry, which involves chemical reactions induced by mechanical force, presents a solvent-free or low-solvent alternative to traditional synthesis. nih.gov This "green chemistry" approach can reduce the environmental impact of chemical processes. nih.gov Exploring mechanochemical methods for the synthesis of this compound or its precursors could lead to more sustainable production routes.

A comparison of traditional and emerging sustainable synthetic strategies is presented in Table 1.

MethodDescriptionAdvantagesChallenges
Traditional Synthesis Often involves multi-step processes with stoichiometric reagents and organic solvents.Well-established and versatile.Can generate significant waste and may require harsh reaction conditions.
Biocatalysis Uses enzymes (e.g., transaminases, dehydrogenases) to catalyze stereoselective reactions. mdpi.comHigh enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.govrsc.orgEnzyme stability, substrate scope, and cofactor regeneration can be limiting. rsc.org
Chemoenzymatic Synthesis Integrates enzymatic steps with traditional chemical reactions in a one-pot process. acs.orgCombines the advantages of both biocatalysis and chemical catalysis. acs.orgRequires careful matching of reaction conditions for catalyst compatibility. acs.org
Mechanochemistry Utilizes mechanical energy to drive chemical reactions, often in the absence of solvents. nih.govReduced solvent use, potential for novel reactivity. nih.govScalability and understanding of reaction mechanisms can be challenging.

Development of Advanced Chiral Catalysts and Reagents

This compound serves as a valuable scaffold for the development of new chiral catalysts and reagents that can induce stereoselectivity in a wide range of chemical transformations. numberanalytics.comsigmaaldrich.com

Chiral Auxiliaries and Ligands: As a chiral auxiliary, this amine can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Future work will likely focus on designing new auxiliaries derived from this compound that offer higher efficiency and can be easily recycled. sigmaaldrich.com Furthermore, its structure is ideal for incorporation into more complex chiral ligands for transition metal catalysis, which is a cornerstone of asymmetric synthesis. acs.org

Organocatalysis: Chiral primary and secondary amines are effective organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates. alfachemic.com Research into new catalysts derived from this compound could expand the scope of organocatalyzed reactions, offering metal-free alternatives for asymmetric synthesis. nih.gov The development of novel secondary amine catalysts based on unique chiral scaffolds is an active area of investigation. nih.gov

The table below summarizes the roles of this compound derivatives in catalysis.

Catalyst/Reagent TypeRoleExample Application
Chiral Auxiliary Temporarily attached to a substrate to control stereochemistry. wikipedia.orgAsymmetric alkylation and aldol (B89426) reactions. rsc.org
Chiral Ligand Binds to a metal center to create a chiral catalytic environment.Transition metal-catalyzed asymmetric hydrogenation. acs.org
Organocatalyst A small, metal-free organic molecule that catalyzes a reaction. alfachemic.comAsymmetric Michael additions and Diels-Alder reactions. alfachemic.com

Exploration of New Reaction Classes Utilizing this compound

The versatility of this compound and its derivatives means they can be applied to a growing number of reaction classes.

Asymmetric C-H Functionalization: Directing the functionalization of C-H bonds is a major goal in organic synthesis. Chiral ligands derived from amines like this compound can be used to achieve enantioselective C-H activation, opening up new pathways to complex molecules.

Photoenzymatic and Photoredox Catalysis: The combination of light and catalysts (either enzymes or metal complexes) is an emerging field. acs.org Future research could explore the use of this compound-derived ligands in photoredox catalysis or in conjunction with photoenzymes to drive novel, stereoselective transformations. acs.org

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. springerprofessional.de Chiral catalysts based on this compound could be developed to control the stereochemistry of MCRs, providing rapid access to libraries of enantioenriched compounds.

Integration with Flow Chemistry and Automation for Stereoselective Synthesis

Flow chemistry, where reactions are run in continuous streams rather than in batches, offers numerous advantages, including improved safety, efficiency, and scalability. springerprofessional.desci-hub.se

Continuous Flow Synthesis: Adapting synthetic routes that use this compound as a catalyst or auxiliary to continuous flow systems is a key area for future development. whiterose.ac.uk This is particularly relevant for biocatalytic processes, where immobilized enzymes can be used in packed-bed reactors for continuous production of chiral amines. acs.orgnih.gov Flow chemistry can also enhance the efficiency of chemoenzymatic cascades and photochemistry. sci-hub.seacs.orgresearchgate.net

Automation and High-Throughput Screening: Automated synthesis platforms can rapidly screen different catalysts, ligands, and reaction conditions. Integrating these systems with this compound-based chemistry will accelerate the discovery of new applications and the optimization of existing processes.

The benefits of integrating flow chemistry are highlighted below.

FeatureBenefit in Stereoselective Synthesis
Enhanced Mixing and Heat Transfer Improved reaction control, leading to higher selectivity and yields. sci-hub.se
Process Intensification Shorter reaction times and higher throughput. acs.org
Safety Handling of hazardous reagents and intermediates in small, contained volumes. sci-hub.se
Scalability Easier to scale up production from laboratory to industrial quantities. nih.gov
Integration of Catalysis Facilitates the use of immobilized catalysts, including enzymes, for continuous processing and catalyst recycling. whiterose.ac.uk

Emerging Computational Approaches for Understanding this compound Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems.

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations and other computational methods can be used to model the transition states of reactions involving this compound derivatives. This allows researchers to understand the origins of stereoselectivity and to rationally design more effective catalysts and auxiliaries. mdpi.com Computational studies have been used to unravel the mechanisms of photoenzymatic reactions, guiding the engineering of enzymes for new transformations. acs.org

Catalyst Design and Virtual Screening: Computational approaches can be used to design new chiral catalysts and ligands in silico before they are synthesized in the lab. Virtual screening can identify promising candidates from large libraries of potential structures, saving time and resources.

Predictive Modeling: Machine learning and artificial intelligence are beginning to be applied to catalysis and reaction optimization. These models can be trained on existing experimental data to predict the outcome of new reactions, guiding experimental design and accelerating the discovery of novel applications for this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing enantiomeric purity in the asymmetric synthesis of (1R,2S)-2-phenylcyclohexan-1-amine?

  • Methodological Answer : Enantiomeric purity is critical for applications in chiral catalysis or medicinal chemistry. Use enantioselective hydrogenation or chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) during synthesis . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled to minimize racemization. Post-synthesis purification via chiral chromatography (e.g., using amylose-based columns) or recrystallization with chiral resolving agents can enhance purity. Monitor purity via chiral GC or HPLC with polarimetric detection .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Combine NMR spectroscopy (e.g., NOESY to detect spatial proximity of substituents) with X-ray crystallography for unambiguous stereochemical assignment. For dynamic systems, variable-temperature NMR can resolve conformational averaging. Compare experimental optical rotation values ([α]D) with literature data for structurally similar amines (e.g., (1R,2R)-2-fluorocyclohexan-1-amine derivatives) .

Q. What are the standard protocols for characterizing the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via LC-MS to identify byproducts (e.g., oxidation to imines or ring-opening products). Store the amine in inert atmospheres (argon) at 0–10°C to prevent amine oxidation or hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The phenyl group induces steric hindrance, slowing SN2 reactions at the amine center. However, its electron-withdrawing nature (via conjugation) can enhance acidity of the N–H proton, facilitating deprotonation and participation in metal-catalyzed cross-couplings. Computational studies (DFT) can map transition states to predict regioselectivity in reactions with electrophiles like alkyl halides .

Q. What strategies resolve contradictions in NMR data caused by dynamic ring flipping of the cyclohexane moiety?

  • Methodological Answer : Dynamic processes (e.g., chair flipping) average NMR signals. Use low-temperature NMR (e.g., –80°C in CD2Cl2) to "freeze" conformers and resolve distinct proton environments. Compare with rigid analogs (e.g., bicyclic amines like (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine) to isolate steric effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., GPCRs or enzymes). Validate predictions with SAR studies: modify substituents (e.g., fluorination at the phenyl ring ) and assay activity. QSAR models using descriptors like logP, polar surface area, and H-bond donor count correlate structural features with bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.